molecular formula C20H19N3O2S B5969892 N-2-naphthyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide

N-2-naphthyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide

Cat. No.: B5969892
M. Wt: 365.5 g/mol
InChI Key: YLBAMYILSFQNIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-naphthyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been found to have a mechanism of action that affects biochemical and physiological processes. In

Scientific Research Applications

N-2-naphthyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide has been studied in various scientific research applications. One area of research is in the development of new drugs for the treatment of cancer. This compound has been found to have anti-cancer properties and has been studied for its potential use in chemotherapy. Another area of research is in the development of new antibiotics. This compound has been found to have antibacterial properties and has been studied for its potential use in the treatment of bacterial infections.

Mechanism of Action

The mechanism of action for N-2-naphthyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide involves the inhibition of specific enzymes and proteins that are involved in biochemical and physiological processes. This compound has been found to inhibit the activity of certain enzymes that are involved in cell division, which is why it has potential applications in cancer treatment. It has also been found to inhibit the activity of certain proteins that are involved in bacterial cell wall synthesis, which is why it has potential applications in antibiotic development.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, which is programmed cell death. This is a desirable effect in cancer treatment because it helps to eliminate cancer cells. In bacterial cells, this compound has been found to inhibit cell wall synthesis, which leads to cell death. This effect is desirable in antibiotic development because it helps to eliminate bacterial infections.

Advantages and Limitations for Lab Experiments

The advantages of using N-2-naphthyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide in lab experiments include its high purity and yield, as well as its potential applications in cancer treatment and antibiotic development. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many future directions for the study of N-2-naphthyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide. One direction is to further investigate its potential applications in cancer treatment and antibiotic development. Another direction is to study its mechanism of action in more detail to better understand how it affects biochemical and physiological processes. Additionally, further research is needed to investigate the potential toxicity of this compound and to develop methods for minimizing any potential negative effects.

Synthesis Methods

The synthesis method for N-2-naphthyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide involves the reaction of 2-naphthylamine with 2-chloroacetyl chloride to produce 2-naphthyl-2-chloroacetamide. This compound is then reacted with 4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinethiol to produce this compound. This synthesis method has been optimized to produce high yields of the compound with high purity.

Properties

IUPAC Name

N-naphthalen-2-yl-2-[(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c24-18(21-15-10-9-13-5-1-2-6-14(13)11-15)12-26-20-22-17-8-4-3-7-16(17)19(25)23-20/h1-2,5-6,9-11H,3-4,7-8,12H2,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBAMYILSFQNIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)SCC(=O)NC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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